1-(1,1-Difluoroethyl)-1-ethynylcyclopropane
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Overview
Description
1-(1,1-Difluoroethyl)-1-ethynylcyclopropane is a fluorinated organic compound that has garnered significant interest in various fields of chemistry and industry. The presence of fluorine atoms in its structure imparts unique chemical and physical properties, making it a valuable compound for research and application.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,1-Difluoroethyl)-1-ethynylcyclopropane typically involves the cyclopropanation of suitable precursors with fluorinated reagents. One common method is the reaction of 1,1-difluoroethyl chloride with ethynylcyclopropane under controlled conditions. The reaction is often catalyzed by transition metals such as nickel or copper to facilitate the formation of the cyclopropane ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of fluorinated reagents in industrial settings requires stringent safety measures due to their reactivity and potential hazards .
Chemical Reactions Analysis
Types of Reactions: 1-(1,1-Difluoroethyl)-1-ethynylcyclopropane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of difluorinated ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group, resulting in the formation of 1-(1,1-Difluoroethyl)-1-ethylcyclopropane.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or lithium diisopropylamide (LDA) in aprotic solvents
Major Products Formed:
Oxidation: Difluorinated ketones or carboxylic acids.
Reduction: 1-(1,1-Difluoroethyl)-1-ethylcyclopropane.
Substitution: Various substituted cyclopropane derivatives
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-(1,1-Difluoroethyl)-1-ethynylcyclopropane involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can influence the compound’s electronic properties, enhancing its binding affinity to target proteins or enzymes. This interaction can modulate the activity of these targets, leading to desired biological effects .
Comparison with Similar Compounds
1,1-Difluoroethyl chloride: A precursor used in the synthesis of various difluorinated compounds.
1,1-Difluoroethane: A halogenated hydrocarbon with applications in the chemical industry.
1,1-Difluoroethylated aromatics: Compounds with similar fluorinated groups used in medicinal chemistry.
Uniqueness: 1-(1,1-Difluoroethyl)-1-ethynylcyclopropane stands out due to its unique combination of a cyclopropane ring and difluoroethyl group. This structure imparts distinct reactivity and stability, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential in drug design further highlight its uniqueness compared to other similar compounds .
Properties
IUPAC Name |
1-(1,1-difluoroethyl)-1-ethynylcyclopropane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2/c1-3-7(4-5-7)6(2,8)9/h1H,4-5H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLOFQCIHTXMKFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1(CC1)C#C)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2228653-25-4 |
Source
|
Record name | 1-(1,1-difluoroethyl)-1-ethynylcyclopropane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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